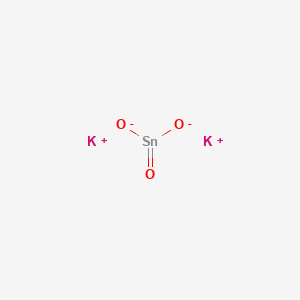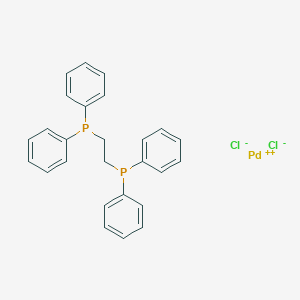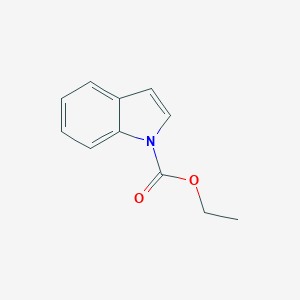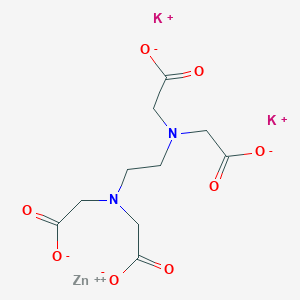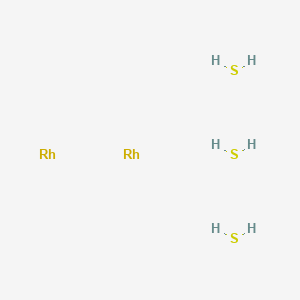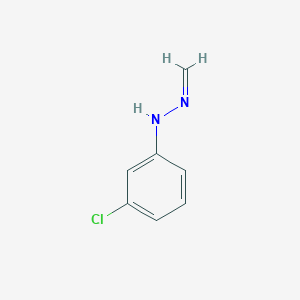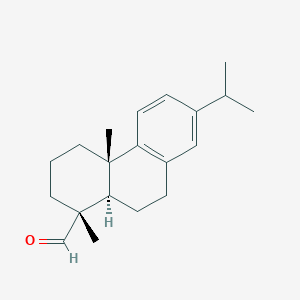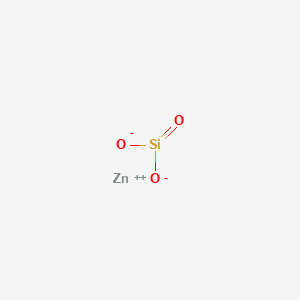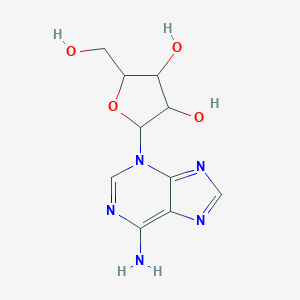
3-Isoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoadenosine, also known as 3-deazaadenosine, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a structural analog of adenosine, with the nitrogen atom at position 3 replaced by a carbon atom. This modification alters the chemical and biological properties of the molecule, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 3-Isoadenosine is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isoadenosine has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It can also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isoadenosine in lab experiments is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in studying the mechanisms of DNA replication and repair. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research.
One limitation of using 3-Isoadenosine in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Isoadenosine. One area of interest is its potential use in combination with other anticancer agents. Studies have shown that it can enhance the activity of some anticancer agents, making it a promising candidate for combination therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it can inhibit the replication of certain viruses, such as HIV and hepatitis C. Further research is needed to determine its potential as a therapeutic agent for viral infections.
Finally, more research is needed to fully understand the mechanism of action of 3-Isoadenosine. This will help to determine its potential applications in scientific research and medicine.
Synthesemethoden
3-Isoadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule. Enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to create 3-Isoadenosine, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
3-Isoadenosine has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that 3-Isoadenosine can inhibit the growth of cancer cells and induce cell death. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Eigenschaften
CAS-Nummer |
14365-78-7 |
|---|---|
Produktname |
3-Isoadenosine |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13) |
InChI-Schlüssel |
FFFOEHXFKAPYEF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
SMILES |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
Synonyme |
2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




